N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is a complex organic compound that features a bithiophene moiety and a substituted ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the bithiophene derivative, which is then functionalized to introduce the ethyl group. This intermediate is then reacted with 3-chloro-4-fluoroaniline under suitable conditions to form the final ethanediamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bithiophene moiety can also participate in π-π interactions, which are crucial in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-CYANO-3-(4-(4-FLUOROPHENYL)-2-THIENYL)-2-PROPENOATE
- ETHYL 4-CHLORO-2-((4-FLUORO-2-NITROPHENYL)HYDRAZONO)-3-OXOBUTANOATE
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is unique due to its combination of a bithiophene moiety and a substituted ethanediamide structure. This unique combination imparts specific electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S2/c19-14-9-12(1-3-15(14)20)22-18(24)17(23)21-7-5-13-2-4-16(26-13)11-6-8-25-10-11/h1-4,6,8-10H,5,7H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVQPMGDXJVGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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